
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-N-(propan-2-yl)aniline is a chemical compound used for pharmaceutical testing . It’s available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-N-(propan-2-yl)aniline is 214.10228 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Vibrational Analysis and Theoretical Studies
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline and similar molecules have been studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies contribute to understanding the structural effects of substituents on aniline derivatives, with insights into hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces (Revathi et al., 2017).
Synthesis Methodologies
Research includes the development of metal-free methods for synthesizing meta-bromo- and meta-trifluoromethylanilines. These methods allow for the synthesis of anilines with challenging substitution patterns, expanding the scope of accessible aniline derivatives (Staudt et al., 2022).
Epoxy Systems and Water Resistance
Studies have focused on the synthesis of N,N-Bis (2, 3-epoxypropyl) aniline derivatives, including those with bromo and trifluoromethyl substituents, to investigate their water absorption characteristics. These findings are significant for developing improved epoxy systems with better water resistance properties (Johncock & Tudgey, 1983).
Impurity Profiling in Pharmaceuticals
Liquid chromatography and nuclear magnetic resonance methodologies have been applied to identify and characterize unknown impurities in 3-bromo-5-(trifluoromethyl)aniline, providing essential insights for pharmaceutical development (Harča et al., 2016).
Biological Activity Studies
Anilines, including bromo and trifluoromethyl substituted derivatives, have been synthesized and analyzed for their antibacterial, antifungal, and anti-inflammatory activities. This research is crucial for developing new pharmaceuticals and therapeutic agents (Bhat et al., 2011).
Chemical Structure Analysis
X-ray crystallography and other analytical techniques have been used to study the crystal structures of various aniline derivatives, including those with bromo and trifluoromethyl groups. These studies provide detailed insights into molecular interactions and structural properties (Ojala et al., 2001).
properties
IUPAC Name |
3-bromo-N-propan-2-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBLNCSOOICKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



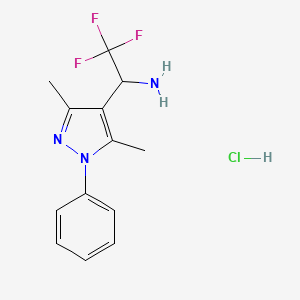
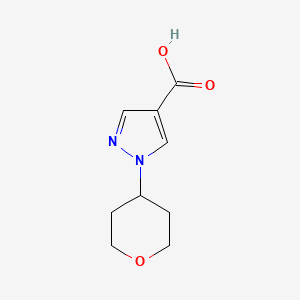
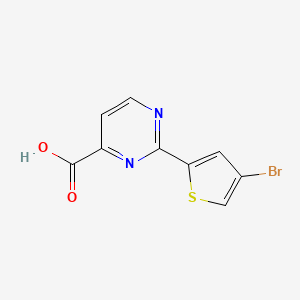
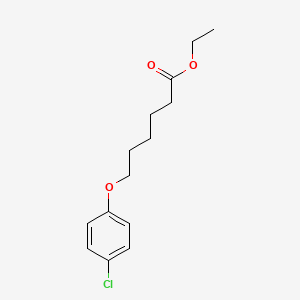
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)


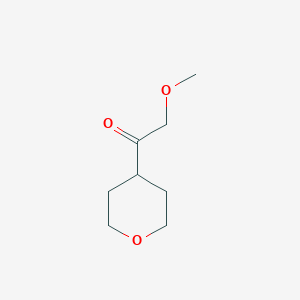
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
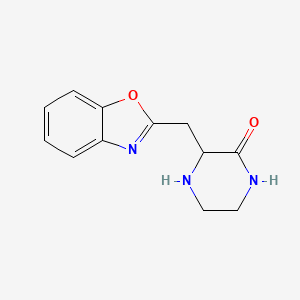
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)


